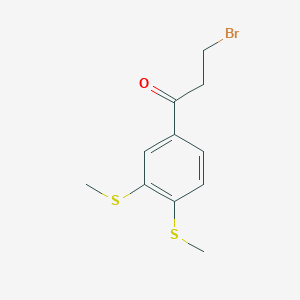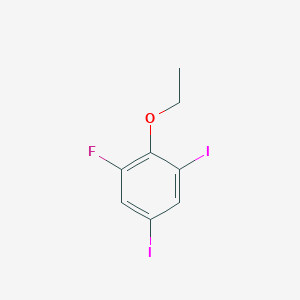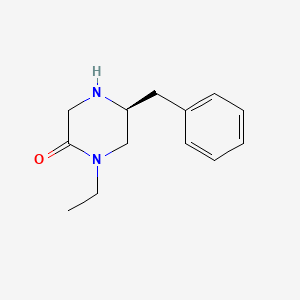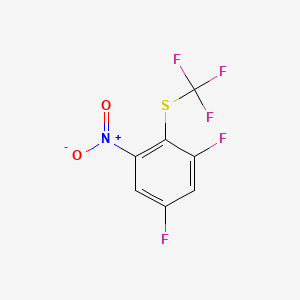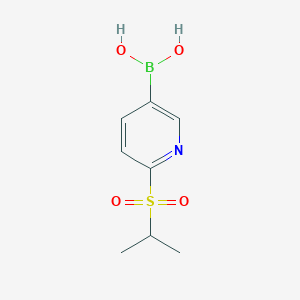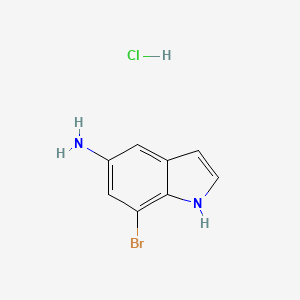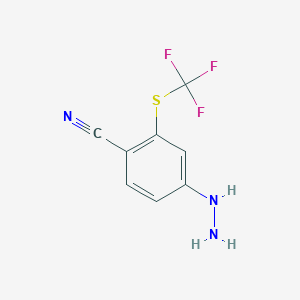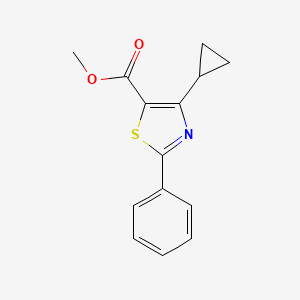
1-(3-Bromopropyl)-3-chloro-4-ethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-3-chloro-4-ethoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with a bromopropyl group, a chlorine atom, and an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-chloro-4-ethoxybenzene typically involves the bromination of 3-chloropropylbenzene followed by the introduction of an ethoxy group. One common method involves the reaction of 3-chloropropylbenzene with bromine in the presence of a catalyst such as iron(III) bromide to yield 1-(3-Bromopropyl)-3-chlorobenzene. This intermediate is then reacted with sodium ethoxide in ethanol to introduce the ethoxy group, forming the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromopropyl)-3-chloro-4-ethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove halogen atoms or reduce the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide in ethanol, potassium thiolate in DMF.
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Corresponding amines, thiols, or ethers.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dehalogenated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-3-chloro-4-ethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of functionalized materials for various applications.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-3-chloro-4-ethoxybenzene involves its interaction with nucleophiles and electrophiles. The bromine and chlorine atoms make the compound highly reactive towards nucleophilic substitution, while the ethoxy group can participate in various oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)-3-chlorobenzene: Lacks the ethoxy group, making it less versatile in certain reactions.
1-(3-Bromopropyl)-4-ethoxybenzene: Substitution pattern differs, affecting reactivity and applications.
1-(3-Chloropropyl)-3-ethoxybenzene: Contains a chlorine atom instead of bromine, altering its chemical behavior.
Uniqueness: 1-(3-Bromopropyl)-3-chloro-4-ethoxybenzene is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. The presence of both bromine and chlorine atoms, along with the ethoxy group, allows for a wide range of chemical transformations and applications.
Eigenschaften
Molekularformel |
C11H14BrClO |
|---|---|
Molekulargewicht |
277.58 g/mol |
IUPAC-Name |
4-(3-bromopropyl)-2-chloro-1-ethoxybenzene |
InChI |
InChI=1S/C11H14BrClO/c1-2-14-11-6-5-9(4-3-7-12)8-10(11)13/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
BBRHWYIKYHOFTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)CCCBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


